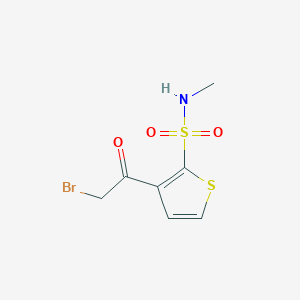
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile is a heterocyclic compound that features a quinoline and thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of quinoline-thiophene hybrids .
Applications De Recherche Scientifique
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It can be used in the production of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
- 5-(6-Formylquinolin-4-yl)-2-methylthiophene-3-carbonitrile
- 5-(6-Formylquinolin-4-yl)-3-ethylthiophene-2-carbonitrile
- 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carboxamide .
Uniqueness
What sets 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile apart is its specific arrangement of functional groups, which can impart unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1119899-51-2 |
|---|---|
Formule moléculaire |
C16H10N2OS |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
5-(6-formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C16H10N2OS/c1-10-6-15(20-16(10)8-17)12-4-5-18-14-3-2-11(9-19)7-13(12)14/h2-7,9H,1H3 |
Clé InChI |
ZJDFVOUITUMOLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)C2=C3C=C(C=CC3=NC=C2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


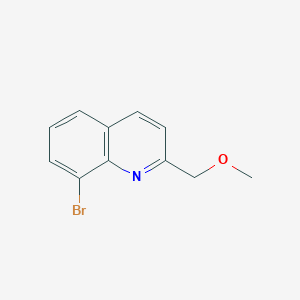
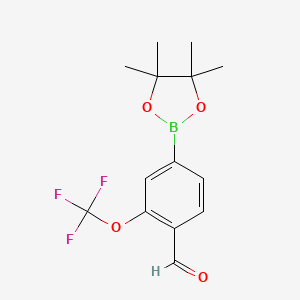
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
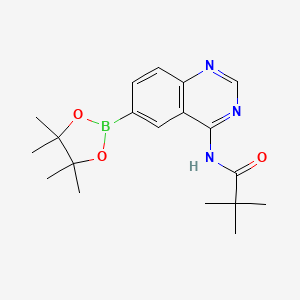

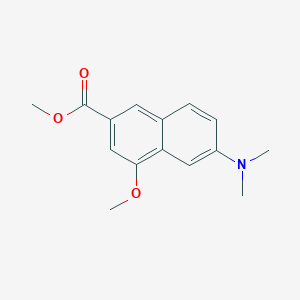
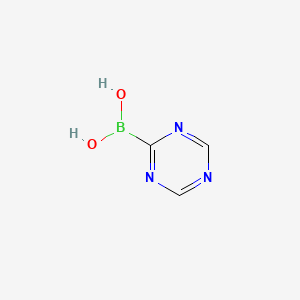

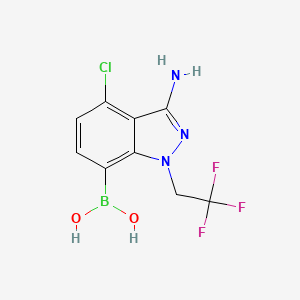
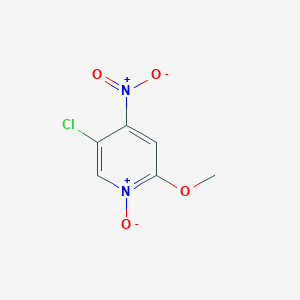

![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
